molecular formula C9H11NO2S B1404827 7-(2-Furyl)-1,4-thiazepan-5-one CAS No. 2897-08-7

7-(2-Furyl)-1,4-thiazepan-5-one

Cat. No.: B1404827
CAS No.: 2897-08-7
M. Wt: 197.26 g/mol
InChI Key: LDCCICYSDLTBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Furyl)-1,4-thiazepan-5-one is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological and Synthetic Profile

Benzothiazepine derivatives, including the 1,5-benzothiazepines, are vital in drug research due to their wide range of biological activities. These activities include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The synthetic versatility of these compounds allows for the development of novel drugs with improved efficacy and safety profiles. The structure-activity relationship (SAR) of these compounds is key in identifying the most potent derivatives for further development. Research has consistently shown that the benzothiazepine scaffold is an excellent starting point for the development of drugs targeting various pharmacological pathways (Dighe et al., 2015).

Synthetic Aspects and Biological Activities

The synthesis and biological evaluation of benzothiazepines, including 1,4- and 1,5-benzodiazepines, have been a focus of recent research. These compounds have demonstrated significant roles in biological activities such as anticonvulsion, anti-anxiety, sedation, and as hypnotics. Innovative synthetic approaches have been developed for these benzodiazepines, highlighting their importance in medicinal chemistry and drug development. The exploration of novel and efficient synthetic methods for these biologically active moieties is crucial for the advancement of pharmaceuticals (Teli et al., 2023).

Properties

IUPAC Name

7-(furan-2-yl)-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9-6-8(13-5-3-10-9)7-2-1-4-12-7/h1-2,4,8H,3,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCCICYSDLTBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CC(=O)N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Furyl)-1,4-thiazepan-5-one
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7-(2-Furyl)-1,4-thiazepan-5-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-(2-Furyl)-1,4-thiazepan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.